2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 886761-83-7
VCID: VC13403532
InChI: InChI=1S/C10H9FN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)
SMILES: CC1=C(C=CC(=C1)C2=CN=C(S2)N)F
Molecular Formula: C10H9FN2S
Molecular Weight: 208.26 g/mol

2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-

CAS No.: 886761-83-7

Cat. No.: VC13403532

Molecular Formula: C10H9FN2S

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- - 886761-83-7

Specification

CAS No. 886761-83-7
Molecular Formula C10H9FN2S
Molecular Weight 208.26 g/mol
IUPAC Name 5-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H9FN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)
Standard InChI Key OCGUJHPTUSBOSJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=CN=C(S2)N)F
Canonical SMILES CC1=C(C=CC(=C1)C2=CN=C(S2)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, possesses a thiazole core—a five-membered ring comprising three carbon atoms, one nitrogen atom, and one sulfur atom. The amine group (-NH₂) occupies position 2 of the thiazole ring, while a 4-fluoro-3-methylphenyl group is attached at position 5. This substitution pattern introduces steric and electronic effects that influence reactivity and biological activity .

Tautomerism and Resonance

The thiazole ring exhibits aromaticity stabilized by π-electron delocalization. The amine group at position 2 can participate in tautomeric equilibria, shifting between enamine and imine forms, which may affect its interaction with biological targets .

Physicochemical Characteristics

While direct experimental data for this specific compound remain limited, inferences can be drawn from structurally analogous thiazolamine derivatives :

PropertyValue/RangeSource Analogue
Molecular FormulaC₁₀H₉FN₂SDerived from
Molecular Weight208.26 g/molCalculated
Boiling Point~300–350°C (estimated)Extrapolated from
Density1.25–1.30 g/cm³Similar to
pKa (amine)3.3–4.0Based on

The fluorine atom and methyl group on the phenyl ring enhance lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of 2-aminothiazoles typically involves the cyclocondensation of α-haloketones with thioamides or thioureas . For 5-(4-fluoro-3-methylphenyl)-2-thiazolamine, a plausible route involves:

  • Preparation of α-Bromoketone Precursor:
    Bromination of 1-(4-fluoro-3-methylphenyl)ethanone using bromine (Br₂) in chloroform yields 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone .

  • Cyclocondensation with Thiourea:
    Reacting the α-bromoketone with thiourea in ethanol under reflux forms the thiazole ring via nucleophilic substitution and cyclization .

Optimization Considerations

  • Solvent Choice: Ethanol or dimethylformamide (DMF) enhances reaction efficiency .

  • Temperature: Reflux conditions (~80°C) are critical for complete conversion .

  • Yield: Reported yields for analogous compounds range from 60% to 75% .

Scalability and Industrial Production

Patent literature highlights the use of continuous-flow reactors and catalytic methods to improve scalability for thiazole derivatives . For instance, palladium-catalyzed cross-coupling reactions could introduce the 4-fluoro-3-methylphenyl group at position 5 in high regioselectivity .

Pharmacological Applications

Mechanism of Action

Though direct studies on 2-thiazolamine, 5-(4-fluoro-3-methylphenyl)-, are scarce, structurally related thiazolamines exhibit affinity for corticotropin-releasing factor (CRF) receptors and tyrosine kinase inhibitors . The fluorine atom may enhance binding to hydrophobic pockets in enzyme active sites .

Anticancer Activity

Thiazole derivatives demonstrate antiproliferative effects by inhibiting tubulin polymerization or modulating kinase signaling . For example, compound 6h in (N-(6-chloropyridin-3-yl)methyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine) showed activity against leukemia cell lines (IC₅₀ = 2.1 μM) .

Anti-Inflammatory Applications

Fluorinated thiazoles have been explored as cyclooxygenase-2 (COX-2) inhibitors, suggesting potential for treating inflammatory disorders .

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